7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine
Description
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core substituted with a chlorine atom at position 7 and a cyclopropylamine group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as adenosine receptors (ARs) and kinases . The cyclopropyl group introduces steric constraints and metabolic stability, distinguishing it from other derivatives with bulkier or more polar substituents .
Properties
Molecular Formula |
C8H7ClN4S |
|---|---|
Molecular Weight |
226.69 g/mol |
IUPAC Name |
7-chloro-N-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c9-6-5-7(11-3-10-6)14-8(13-5)12-4-1-2-4/h3-4H,1-2H2,(H,12,13) |
InChI Key |
LACPYMCQLUZOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC3=C(S2)N=CN=C3Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Thiazole Ring Formation
Formation of the Thiazolo[5,4-d]pyrimidine Core
The thiazolo[5,4-d]pyrimidine scaffold is typically constructed through cyclocondensation reactions. A pivotal approach involves reacting 2-aminothiazole derivatives with appropriately substituted pyrimidine precursors. For instance, 5-nitroanthranilic acid serves as a starting material for generating the quinazolinone intermediate, which is subsequently functionalized with a thiazole ring. Microwave-assisted heating (100–120°C) in dimethylformamide (DMF) accelerates this step, achieving yields of 85% for intermediates like 6-amino-3-cyclopropylquinazolin-4(3H)-one .
Introduction of the Cyclopropylamine Group
Cyclopropylamine is introduced via nucleophilic substitution or condensation. In one protocol, 3-cyclopropyl-6-nitroquinazolin-4(3H)-one is reduced using ammonium formate and palladium charcoal to yield the amine intermediate. Cyclopropylamine’s steric and electronic properties necessitate precise stoichiometry (1.1 equivalents) and acidic conditions (acetic acid) to prevent side reactions.
Chlorination Strategies for Functionalization
POCl₃-Mediated Chlorination
Chlorination at the 7-position is achieved using phosphorus oxychloride (POCl₃). For example, 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine undergoes chlorination under microwave irradiation (110°C, 30 min) to furnish the 7-chloro derivative in 89% yield. This method is favored for its scalability and compatibility with microwave reactors.
Regioselective Chlorination Challenges
Regioselectivity remains a challenge due to the presence of multiple reactive sites on the pyrimidine ring. Studies indicate that electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 5-position direct chlorination to the 7-position, as evidenced by X-ray crystallography.
Cyclization Methods for Thiazole Ring Closure
Hügershoff Reaction for Thiourea Cyclization
The Hügershoff reaction, employing bromine or benzyltrimethylammonium bromide, facilitates thiourea cyclization into thiazoles. For example, 3-cyclopropyl-6-nitroquinazolin-4(3H)-one derivatives are converted to thioureas using aryl isothiocyanates, followed by cyclization at −78°C to yield thiazoloquinazolinones (65–90% yields).
Table 1: Comparative Yields of Thiourea Cyclization Methods
| Method | Reagent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Hügershoff | Br₂ | −78°C | 65 | |
| Metal Catalyzed | PdCl₂/CuI | 120°C | 72 | |
| Microwave | DBU | 100°C | 88 |
Palladium-Catalyzed C–S Bond Formation
Palladium-catalyzed cyclization offers an alternative for challenging substrates. Thiourea intermediates treated with PdCl₂ and CuI in DMSO/NMP yield thiazolo[5,4-d]pyrimidines but often lack regioselectivity, producing mixtures requiring chromatographic separation.
Microwave-Assisted Synthesis Optimization
Advantages of Microwave Heating
Microwave irradiation significantly reduces reaction times and improves yields. For instance, cyclocondensation of 5-nitroanthranilic acid with DMFDMA and cyclopropylamine under microwaves (100°C, 15 min) achieves 85% yield versus 60% under conventional heating. Dielectric heating enhances reaction homogeneity, particularly in polar solvents like DMF.
Alternative Routes and Emerging Strategies
Suzuki Coupling for Diversification
Post-cyclization functionalization via Suzuki-Miyaura coupling introduces aryl/alkyl groups at the 5-position. For example, 5,7-dichlorothiazolo[5,4-d]pyrimidine reacts with boronic acids under Pd catalysis to install diverse substituents (70–85% yields).
Chemical Reactions Analysis
Regioselectivity Challenges
The Hügershoff reaction often suffers from poor regioselectivity. For example, cyclization of N-phenylthioureas yields mixtures of tricyclic and benzothiazole derivatives, with the benzothiazole isomer dominating due to the electron-rich aromatic ring’s reactivity . This lack of selectivity necessitates optimized reaction conditions, such as controlled bromine equivalents and solvent choice (e.g., acetic acid) .
Reaction Conditions and Yields
Table 1 summarizes reaction conditions and yields for analogous thiourea cyclization, which informs strategies for synthesizing 7-chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine :
| Thiourea Derivative | Method | Time (h) | Yield (%) |
|---|---|---|---|
| 7a (Ph substituent) | A/B | 1/2 | 84/80 |
| 7b (4-Cl-C₆H₄) | A | 1 | 91 |
| 7d (4-CF₃-C₆H₄) | B* | 1 | 84 |
| 7g (3-Py) | B* | 2 | 89 |
*Method A: Condensation with aryl isothiocyanates; Method B: Reaction of isothiocyanate 4 with aryl amines. Microwave heating required for less nucleophilic amines .
Structural and Functional Implications
The compound’s thiazolo[5,4-d]pyrimidine core resembles purine analogs, making it a candidate for targeting purine-binding enzymes (e.g., kinases, phosphatases). Substituents like the cyclopropyl group and chlorine atom modulate reactivity:
-
Cyclopropyl group : Enhances stability and lipophilicity, potentially improving bioavailability.
-
Chlorine substituent : Acts as an electron-withdrawing group, influencing electrophilic aromatic substitution and nucleophilic attack .
Biological and Medicinal Significance
While direct data on This compound is limited, related thiazolo[5,4-d]pyrimidines exhibit:
Scientific Research Applications
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as a competitive inhibitor by binding to the active site of enzymes or receptors, thereby blocking the natural substrate or ligand from binding. This inhibition can lead to various biological effects, depending on the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of thiazolo[5,4-d]pyrimidines are highly dependent on substituents at positions 2, 5, and 5. Below is a detailed comparison with key analogs:
Substituent Effects at Position 2
Key Observations :
- Cyclopropylamine (target compound) balances steric bulk and metabolic stability, making it favorable for CNS-targeting drugs .
- Morpholine/piperidine derivatives (e.g., 4a, 4b) exhibit higher solubility but lower receptor affinity due to reduced aromatic interactions .
- Aryl substituents (e.g., 4-nitrophenyl, 2-fluorobenzyl) modulate electronic properties and binding kinetics. For instance, fluorinated analogs show improved bioavailability .
Substituent Effects at Position 5
Key Observations :
Pharmacological Profiles
- 2-(2-Fluorobenzyl) derivatives (e.g., compound 15) show nanomolar affinity for adenosine A1 receptors, attributed to fluorine’s electronegativity and hydrophobic interactions .
- Morpholine-containing analogs (e.g., 4a) exhibit reduced affinity due to steric clashes with receptor pockets .
Biological Activity
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer treatment. This article delves into the biological activity of this compound, summarizing key findings from recent research.
Chemical Structure and Properties
- Molecular Formula : CHClNS
- Molecular Weight : 186.70 g/mol
- CAS Number : 2454397-75-0
The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities, including anti-cancer properties.
This compound acts primarily as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. Its structural similarity to purines allows it to interact with various enzymes involved in nucleotide metabolism and signal transduction.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolo[5,4-d]pyrimidine derivatives, including this compound. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
-
Inhibition of Kinases : The compound has demonstrated significant inhibitory activity against several kinases involved in cancer progression, including:
- CDK (Cyclin-dependent kinase)
- DYRK1A (Dual-specificity tyrosine-regulated kinase 1A)
- Cell Viability Assays : In vitro studies have shown that treatment with this compound leads to a decrease in cell viability across multiple cancer cell lines, indicating its potential as an anti-cancer agent.
Table 1: Summary of Biological Activity
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK and DYRK1A | |
| Cell Viability | Decreased viability in cancer cell lines | |
| Apoptosis Induction | Induces apoptotic pathways in treated cells |
Case Studies
Recent research has presented case studies focusing on the efficacy of this compound in various cancer models:
- Study on Leukemia Cells : A study demonstrated that this compound effectively reduced the proliferation of leukemia cells through apoptosis induction. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
- Solid Tumors : Another case study reported on the efficacy of this compound against solid tumor models, showing significant tumor regression in xenograft models when treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
